

SRX3177 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: SRX3177

Cat. No.: B15543064

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Application Notes and Protocols for SRX3177

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRX3177 is a potent, triple-action inhibitor targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Phosphoinositide 3-Kinase (PI3K), and the Bromodomain and Extra-Terminal domain (BET) protein BRD4.[1][2] This multimodal mechanism of action allows **SRX3177** to concurrently disrupt key oncogenic signaling pathways involved in cell cycle progression, cell growth, and epigenetic regulation.[2][3] These application notes provide detailed information on the solubility of **SRX3177**, protocols for its use in common in vitro assays, and an overview of its signaling pathway.

Solubility Data

The solubility of a compound is a critical factor for in vitro and in vivo experimental design. **SRX3177** exhibits good solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions in biological research.[4]

Table 1: Solubility of **SRX3177** in DMSO

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	25	42.76	Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly affect solubility.[1]

General Considerations for Other Solvents:

While specific quantitative data for other organic solvents is not readily available, it is common practice to prepare high-concentration stock solutions in DMSO.[5] These stock solutions can then be diluted into aqueous media, such as cell culture medium or phosphate-buffered saline (PBS), for final experimental concentrations. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect the biological system, typically recommended to be below 0.1% to 0.5%.[5] If precipitation occurs upon dilution into aqueous solutions, gentle vortexing, sonication, or warming at 37°C may help to redissolve the compound.[5]

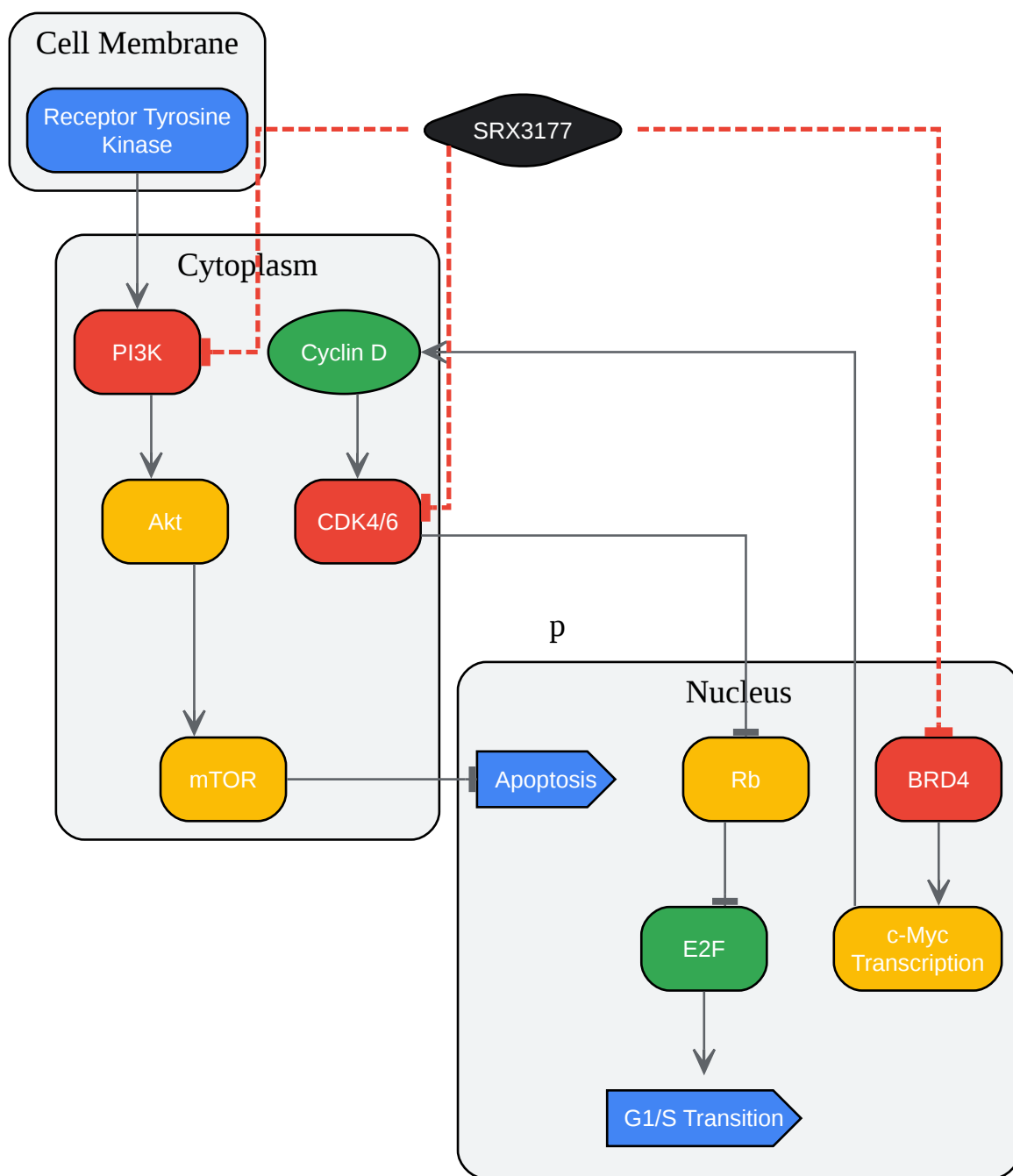
Signaling Pathway

SRX3177 exerts its biological effects by simultaneously inhibiting three critical signaling nodes: CDK4/6, PI3K, and BRD4. This triple inhibition leads to a synergistic disruption of cancer cell signaling.

- **CDK4/6 Inhibition:** **SRX3177** acts as an ATP-competitive inhibitor of CDK4 and CDK6, with IC_{50} values of <2.5 nM and 3.3 nM, respectively.[1] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest in the G1 phase.[2]

- **PI3K Inhibition:** The compound targets PI3K α and PI3K δ with IC₅₀ values of 79 nM and 83 nM, respectively.[1] Inhibition of the PI3K/Akt/mTOR pathway disrupts cell growth, proliferation, and survival signals.[2][6]
- **BRD4 Inhibition:** **SRX3177** inhibits the BD1 and BD2 bromodomains of BRD4 with IC₅₀ values of 33 nM and 89 nM, respectively.[1] This prevents BRD4 from binding to acetylated histones, leading to the downregulation of key oncogenes such as c-Myc and BCL2.[1][6]

The concurrent blockade of these pathways results in potent cytotoxic activity against various cancer cell lines.[1][2]



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Caption: **SRX3177** Signaling Pathway.

Experimental Protocols

Below are generalized protocols for common in vitro assays involving **SRX3177**. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Preparation of **SRX3177** Stock Solution

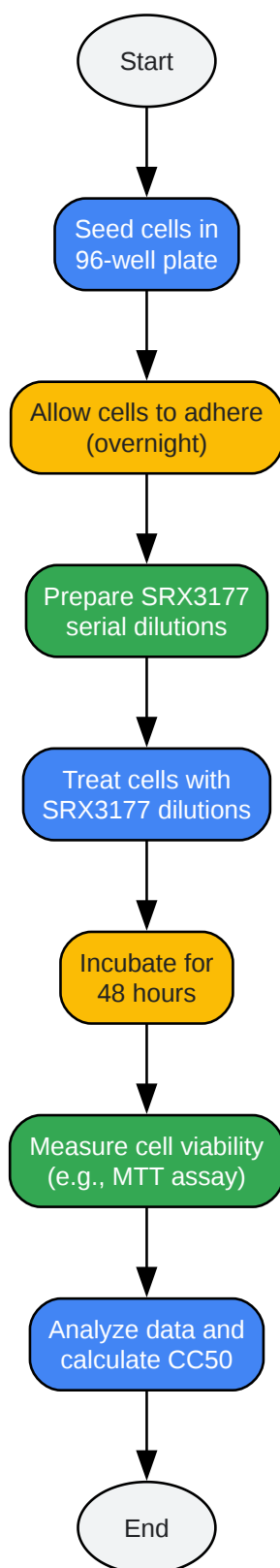
- Materials:
 - **SRX3177** powder
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Sterile microcentrifuge tubes
- Procedure:
 1. Equilibrate the **SRX3177** vial to room temperature before opening.
 2. Prepare a 10 mM stock solution by dissolving the appropriate mass of **SRX3177** in anhydrous DMSO. For example, to make 1 mL of a 10 mM solution, dissolve 5.84 mg of **SRX3177** (MW: 584.71 g/mol) in 1 mL of DMSO.
 3. Vortex or sonicate at room temperature until the compound is completely dissolved.
 4. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 5. Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Cell Viability (CC₅₀) Assay

This protocol determines the concentration of **SRX3177** that causes 50% cell death.

- Materials:
 - Cancer cell line of interest
 - Complete cell culture medium
 - 96-well cell culture plates

- **SRX3177** stock solution (10 mM in DMSO)
- Cell viability reagent (e.g., MTT, CellTiter-Glo®)
- Procedure:
 1. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
 2. Prepare serial dilutions of **SRX3177** in complete culture medium from the 10 mM stock solution. A typical concentration range to test is 0.05 μ M to 20 μ M.[\[1\]](#) Include a vehicle control (DMSO only) at the same final concentration as the highest **SRX3177** treatment.
 3. Remove the old medium from the cells and add the medium containing the different concentrations of **SRX3177**.
 4. Incubate the plate for a specified period, for example, 48 hours.[\[1\]](#)
 5. Measure cell viability using a suitable reagent according to the manufacturer's instructions.
 6. Calculate the half-maximal cytotoxic concentration (CC_{50}) by plotting the percentage of cell viability against the log of the **SRX3177** concentration and fitting the data to a dose-response curve. For example, the CC_{50} of **SRX3177** in Calu-3 cells after 48 hours of treatment is 4.57 μ M.[\[1\]](#)



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